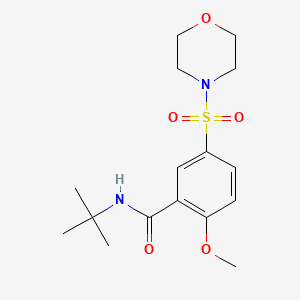
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate, also known as DEET, is a chemical compound that is widely used as an insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies, and is used in a variety of products, including sprays, lotions, and wipes.
Mecanismo De Acción
The mechanism of action of 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate is not fully understood, but it is believed to work by interfering with the insect's sense of smell and taste, making it less attractive to the insect. 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate may also act as a repellent by masking the human scent that attracts insects.
Biochemical and Physiological Effects:
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate has been found to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the activity of enzymes involved in the production of neurotransmitters, which may contribute to its insect-repelling properties. In addition, 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate has been found to affect the activity of ion channels in insect cells, which may also contribute to its repellent effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate is widely used in laboratory experiments as a standard insect repellent. Its advantages include its effectiveness against a wide range of insects and its safety for use in humans. However, 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate does have some limitations, including its potential to interfere with the activity of certain enzymes and ion channels in insect cells, which may affect the results of experiments that rely on these processes.
Direcciones Futuras
There are a number of potential future directions for research on 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate. One area of interest is the development of new insect repellents that are more effective and less toxic than 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate. Another area of interest is the study of the mechanisms of action of 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate, which may lead to the development of new insecticides that target these mechanisms. Finally, there is a need for further research on the safety of 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate for use in humans, particularly with regard to its long-term effects on health.
Métodos De Síntesis
The synthesis of 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate involves a multi-step process that begins with the reaction of acetic anhydride with diethylamine to form N,N-diethylacetamide. This compound is then reacted with isopropylmagnesium chloride to form N,N-diethyl-3-isopropyl-3-methylbutanamide, which is then reacted with acetic anhydride to form 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate.
Aplicaciones Científicas De Investigación
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate has been extensively studied for its insect-repelling properties and its safety for human use. It has been found to be highly effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. In addition, 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate has been found to be safe for use in humans when used as directed, with no significant adverse effects reported.
Propiedades
IUPAC Name |
[6-(diethylamino)-2,3-dimethylhex-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-7-15(8-2)11-9-10-14(6,12(3)4)17-13(5)16/h12H,7-8,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMHGJKNMMXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Diethylamino)-2,3-dimethylhex-4-yn-3-yl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4890351.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)

![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890384.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B4890405.png)
![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)